N-(2-(tert-Butoxy)benzyl)ethanamine
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[[2-[(2-methylpropan-2-yl)oxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C13H21NO/c1-5-14-10-11-8-6-7-9-12(11)15-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
GJCUKFVBKUUKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=CC=C1OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(2-(tert-Butoxy)benzyl)ethanamine
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Formation of the benzylamine core by reductive amination or nucleophilic substitution.
- Introduction of the tert-butoxy group at the ortho position of the benzyl ring, often via protection or direct substitution.
Reductive Amination of 2-(tert-Butoxy)benzaldehyde with Ethylamine
One of the most commonly employed methods involves the condensation of 2-(tert-butoxy)benzaldehyde with ethylamine, followed by reduction of the resulting imine intermediate.
Procedure : The aldehyde and ethylamine are mixed in methanol or an appropriate solvent and stirred at room temperature overnight to form the imine intermediate. Sodium borohydride is then added gradually to reduce the imine to the corresponding secondary amine.
Reaction conditions : Mild temperature (room temperature to 40 °C), methanol solvent, sodium borohydride as reducing agent.
Workup : The reaction mixture is concentrated, extracted with dichloromethane, washed with aqueous sodium bicarbonate, dried over sodium sulfate, and purified by column chromatography or crystallization.
Yields : Reported yields for similar N-benzylated amines prepared by reductive amination range from 70% to 85% with high purity.
Table 1: Typical Reaction Parameters for Reductive Amination
| Parameter | Value/Range |
|---|---|
| Aldehyde:Ethylamine molar ratio | 1:1 to 1:1.1 |
| Solvent | Methanol, dichloromethane |
| Temperature | Room temperature (20–25 °C) |
| Reducing agent | Sodium borohydride (1.5 eq) |
| Reaction time | 12–24 hours (imine formation), 1 hour (reduction) |
| Yield | 70–85% |
Nucleophilic Substitution of 2-(tert-Butoxy)benzyl Halides with Ethylamine
An alternative approach is the nucleophilic substitution of a benzyl halide derivative (e.g., 2-(tert-butoxy)benzyl chloride or bromide) with ethylamine.
Procedure : The benzyl halide is reacted with ethylamine in an aprotic solvent such as ethanol or acetone under controlled temperature (often 50–100 °C) to afford the secondary amine.
Advantages : This method avoids the need for a reducing agent and can be scaled up industrially.
Limitations : Requires preparation of the benzyl halide precursor, which may involve chlorination or bromination steps.
Reported yields : High yields (above 90%) have been reported for related benzylamine syntheses using this approach.
Protection and Deprotection Strategies
The tert-butoxy group on the benzyl ring is often introduced via protection reactions such as tert-butylation of hydroxybenzyl precursors or via tert-butoxycarbonyl (Boc) protection in related amine syntheses.
For example, tert-butyl dicarbonate (Boc2O) can react with amines or hydroxyl groups to introduce tert-butoxycarbonyl protecting groups under mild catalytic conditions (e.g., Cu(OTf)2 catalyst).
The Boc group can be selectively removed under acidic conditions to yield the free amine without affecting other functional groups.
Literature Example: Synthesis via Imine Formation and Sodium Borohydride Reduction
A detailed procedure from the literature for N-benzylated amines analogous to this compound is as follows:
Mix ethylamine (5.5 mmol) and 2-(tert-butoxy)benzaldehyde (6.0 mmol) in methanol (90 mL), stir overnight at room temperature.
Add sodium borohydride (24 mmol) portion-wise over 30 minutes, then stir for 24 hours.
Remove solvent under reduced pressure, extract with dichloromethane, wash with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate.
Convert the free amine to its hydrochloride salt by treatment with 37% HCl in 2-propanol and precipitate with diethyl ether.
Isolate the product as a crystalline solid with typical yields of 75–80%.
Analytical Data and Characterization
Characterization of this compound includes:
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of tert-butoxy group (singlet near 1.4 ppm for nine protons), benzyl methylene protons, and ethanamine side chain.
Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight.
Melting point and purity : Crystalline hydrochloride salts show sharp melting points and high purity (>98%) by NMR and chromatographic methods.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: N-(2-(tert-Butoxy)benzyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide can lead to the formation of tert-butyl esters .
Scientific Research Applications
Chemistry: N-(2-(tert-Butoxy)benzyl)ethanamine is used as an intermediate in organic synthesis. It is involved in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of benzyl and tert-butoxy groups on biological systems. It may also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of new pharmacophores.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(tert-Butoxy)benzyl)ethanamine involves its interaction with molecular targets and pathways in biological systems. The benzyl and tert-butoxy groups can influence the compound’s reactivity and binding affinity to various targets. The specific pathways and targets involved depend on the context of its use, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
Key Observations :
- The tert-butoxy group in this compound is bulkier and more lipophilic than the methoxy group in NBOMe derivatives, which may reduce metabolic O-demethylation (a common pathway for NBOMe compounds) .
- Unlike NBOMe compounds, the phenethylamine core of this compound lacks dimethoxy or halogen substituents, likely diminishing its 5-HT2A receptor affinity compared to 25I-NBOMe or 25C-NBOMe .
Pharmacological and Metabolic Differences
Receptor Binding
- NBOMe Derivatives: Exhibit nanomolar affinity for 5-HT2A receptors (e.g., 25I-NBOMe Ki = 0.044 nM) due to the combined effects of the methoxybenzyl group and halogen/dimethoxy substitutions .
- This compound: The absence of dimethoxy/halogen groups and the bulky tert-butoxy substituent likely reduce 5-HT2A affinity.
Metabolic Pathways
- NBOMe Derivatives : Primarily metabolized by CYP3A4 and CYP2D6 via O-demethylation, N-dealkylation, and hydroxylation . For example, 25I-NBOMe undergoes rapid O-demethylation to form active metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
